2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-9-12(17)15-7-5-14(6-8-15)10-3-1-2-4-11(10)16(18)19/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGZSZBIKGXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-nitrophenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The nitrophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperazine-ethanone core but differ in substituents, leading to variations in physicochemical properties, reactivity, and biological activity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Nitro and sulfonyl groups (e.g., 4-ethoxybenzenesulfonyl) enhance aqueous solubility compared to methoxy or halogenated analogs .
- Thermal Stability : Melting points vary widely (e.g., 148–183°C for benzoyl derivatives vs. unreported for nitro analogs), reflecting differences in crystallinity and intermolecular interactions .
Biological Activity
2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one, a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a chloroacetyl group attached to a piperazine ring, which is further substituted with a 2-nitrophenyl group. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitrophenylpiperazine with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is performed under controlled temperatures to manage its exothermic nature.
The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors in the brain. The nitrophenyl group enhances binding affinity and specificity, influencing neurological processes. Additionally, the chloroacetyl group allows for nucleophilic substitution reactions, which can lead to various derivatives with altered biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, MIC values ranged from 0.0039 to 0.025 mg/mL against these pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promise in inducing apoptosis in various cancer cell lines. For example, studies have indicated that derivatives of piperazine compounds can inhibit cell proliferation and induce cell death in colorectal cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Nitrophenyl)piperazine | Structure | Moderate antibacterial activity |
| 2-Chloro-1-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-one | N/A | Altered electronic properties affecting reactivity |
| 1-(4-Nitrophenyl)piperazine | N/A | Significant anticancer properties |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A study evaluated various piperazine derivatives, including this compound, revealing a strong correlation between halogen substitutions and increased antimicrobial activity .
- Cancer Cell Line Studies : In vitro tests demonstrated that this compound could significantly reduce cell viability in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Synthesis and Purification Q: What is a reliable method for synthesizing 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one? A: A validated synthesis involves reacting 1-(2-nitrophenyl)piperazine with chloroacetyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. Reaction completion is monitored via TLC, and the product is isolated by alkaline aqueous workup (10% NaHCO₃), dried over Na₂SO₄, and concentrated under reduced pressure. This method yields ~90% purity, as confirmed by ¹H/¹³C NMR .
Structural Characterization Q: Which analytical techniques are critical for confirming the structure of this compound? A: Single-crystal X-ray diffraction (orthorhombic space group P2₁2₁2₁) provides definitive structural confirmation, while ¹H/¹³C NMR spectra validate functional groups (e.g., piperazine ring protons at δ 2.51–3.64 ppm, aromatic protons at δ 7.04–7.35 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .
Initial Biological Screening Q: How can researchers assess the biological activity of this compound? A: Perform in vitro binding affinity assays (e.g., radioligand displacement for receptor targets) and cellular activity evaluations (e.g., dose-response curves in HEK-293 or CHO-K1 cells). Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors), requiring tailored assay conditions .
Advanced Research Questions
Reaction Optimization Q: How can low yields during synthesis be addressed? A: Optimize stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to piperazine derivative) and solvent polarity. Anhydrous conditions and inert atmospheres (N₂/Ar) prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .
Data Contradictions in Biological Activity Q: How should discrepancies in reported bioactivity across studies be resolved? A: Compare assay conditions (e.g., cell lines, incubation times, compound purity). For example, structural analogs with fluorobenzyl or thiophene substituents (e.g., 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) may exhibit varying receptor affinities due to electronic effects. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Computational Modeling Q: What computational tools predict the compound’s interaction with biological targets? A: Use the InChI key (e.g., QJBAKDADTCEHIA-UHFFFAOYSA-N) for database searches and molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to receptors like 5-HT₁A. QSAR models trained on piperazine derivatives can prioritize synthesis of analogs with improved pharmacokinetics .
Crystallographic Challenges Q: How can crystal polymorphism affect structural data interpretation? A: Polymorphs may arise from solvent choice (e.g., DCM vs. EtOH) or cooling rates. Resolve ambiguities by collecting multiple datasets (Mo Kα radiation, 291 K) and refining structures with SHELXL. Compare unit cell parameters (e.g., a = 7.9350 Å, b = 8.4610 Å) to reference data .
Stability and Storage Q: What conditions ensure long-term stability of this compound? A: Store in amber vials at –20°C under inert gas (argon). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Piperazine derivatives are prone to oxidation; adding antioxidants (e.g., BHT) may extend shelf life .
Methodological Best Practices
- Synthetic Reproducibility: Document reaction parameters (e.g., cooling rate, stirring time) meticulously to ensure reproducibility .
- Bioassay Validation: Include positive controls (e.g., known receptor agonists/antagonists) and triplicate measurements to minimize variability .
- Data Reporting: Adhere to IUCr standards for crystallographic data deposition (e.g., CCDC entries) and provide raw NMR/HPLC files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
